4,5-Dichloro-3-piperidinoylisothiazole
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Overview
Description
4,5-Dichloro-3-piperidinoylisothiazole is a chemical compound with the molecular formula C8H10Cl2N2OS. It is known for its unique structure, which includes a piperidine ring attached to an isothiazole ring with two chlorine atoms at the 4 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-3-piperidinoylisothiazole typically involves the reaction of piperidine with 4,5-dichloroisothiazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or acetonitrile, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-3-piperidinoylisothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents such as tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base, such as triethylamine, and a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-3-piperidinoylisothiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-piperidinoylisothiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4,5-Dichloro-3-piperidinoylisothiazole can be compared with other similar compounds, such as:
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Known for its antifouling properties and used in marine coatings.
This compound derivatives: Various derivatives with different substituents at the piperidine or isothiazole rings, each with unique properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H8Cl2N2S |
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Molecular Weight |
235.13 g/mol |
IUPAC Name |
8,9-dichloro-4-thia-1,3-diazatricyclo[5.3.1.02,6]undeca-2,5-diene |
InChI |
InChI=1S/C8H8Cl2N2S/c9-6-2-12-1-4(7(6)10)5-3-13-11-8(5)12/h3-4,6-7H,1-2H2 |
InChI Key |
DMAGQCWYYNPMSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(CN1C3=NSC=C23)Cl)Cl |
Origin of Product |
United States |
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